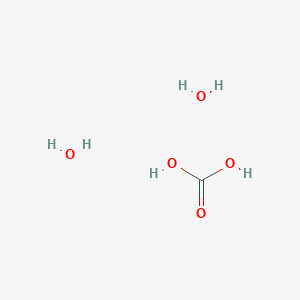

Water carbonate water

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Water carbonate water” is a term that seems to refer to carbonated water, which is water infused with carbon dioxide gas under pressure This process creates a bubbly, fizzy texture and tasteIt is widely consumed as a refreshing beverage and is also used as a base for many soft drinks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbonated water is typically produced by dissolving carbon dioxide gas in water under high pressure. The process can be broken down into the following steps :

Chilling the Water: The water is chilled to enhance the solubility of carbon dioxide.

Carbon Dioxide Infusion: Carbon dioxide gas is infused into the water under high pressure, usually between 2-4 atmospheres.

Sealing: The carbonated water is then sealed in bottles or cans to maintain the pressure and prevent the gas from escaping.

Industrial Production Methods

In industrial settings, carbonated water is produced using large-scale carbonation equipment. The process involves:

Water Purification: The water is purified to remove any impurities.

Cooling: The purified water is cooled to enhance carbon dioxide solubility.

Carbonation: Carbon dioxide is injected into the water under high pressure.

Bottling: The carbonated water is bottled or canned under pressure to maintain carbonation.

Análisis De Reacciones Químicas

Types of Reactions

Carbonated water primarily undergoes the following reactions:

Formation of Carbonic Acid: When carbon dioxide dissolves in water, it forms carbonic acid (H₂CO₃)[ \text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{CO}_3 ]

Dissociation of Carbonic Acid: Carbonic acid can dissociate into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺)[ \text{H}_2\text{CO}_3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ ]

Further Dissociation: Bicarbonate can further dissociate into carbonate ions (CO₃²⁻) and hydrogen ions[ \text{HCO}_3^- \leftrightarrow \text{CO}_3^{2-} + \text{H}^+ ]

Common Reagents and Conditions

Reagents: Carbon dioxide gas and water.

Conditions: High pressure and low temperature to enhance solubility.

Major Products

Carbonic Acid: Formed when carbon dioxide dissolves in water.

Bicarbonate and Carbonate Ions: Formed through the dissociation of carbonic acid.

Aplicaciones Científicas De Investigación

Carbonated water has various scientific research applications:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Studied for its effects on biological systems, including its role in cellular respiration and pH regulation.

Medicine: Investigated for its potential therapeutic effects, such as aiding digestion and relieving constipation.

Industry: Used in the production of beverages, cleaning agents, and as a mild abrasive in cleaning products

Mecanismo De Acción

The primary mechanism of action of carbonated water involves the formation of carbonic acid when carbon dioxide dissolves in water. This acid can then dissociate into bicarbonate and carbonate ions, which play crucial roles in various biochemical processes, including pH regulation and buffering capacity in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Sodium Carbonate (Na₂CO₃):

Calcium Carbonate (CaCO₃): Found in limestone, used in construction and as a dietary calcium supplement.

Sodium Bicarbonate (NaHCO₃):

Uniqueness

Carbonated water is unique due to its effervescence and mild acidity, making it a popular beverage choice. Unlike other carbonates, it is primarily consumed for its refreshing taste and texture rather than its chemical properties .

Propiedades

Número CAS |

891258-60-9 |

|---|---|

Fórmula molecular |

CH6O5 |

Peso molecular |

98.06 g/mol |

Nombre IUPAC |

carbonic acid;dihydrate |

InChI |

InChI=1S/CH2O3.2H2O/c2-1(3)4;;/h(H2,2,3,4);2*1H2 |

Clave InChI |

VZCFVXZALPZXDN-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(O)O.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)

![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)

![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)

![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)

![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)

![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)